Primidone

Catalog No.
S540189
CAS No.
125-33-7
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primidone

CAS Number

125-33-7

Product Name

Primidone

IUPAC Name

5-ethyl-5-phenyl-1,3-diazinane-4,6-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)

InChI Key

DQMZLTXERSFNPB-UHFFFAOYSA-N

SMILES

Array

solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 480 mg/L at 30 °C
Very slightly soluble in water
Very slightly soluble in most organic solvents
1.04e+00 g/L

Synonyms

Apo Primidone, Apo-Primidone, Desoxyphenobarbital, Liskantin, Misodine, Mizodin, Mylepsinum, Mysoline, Primaclone, Primidon Holsten, Primidone, Resimatil, Sertan

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2

The exact mass of the compound Primidone is 218.10553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)500 mg/l (at 22 °c)0.00 min water, 480 mg/l at 30 °cvery slightly soluble in watervery slightly soluble in most organic solvents1.04e+00 g/l>32.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757291. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers - Phenobarbital. It belongs to the ontological category of pyrimidone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Primidone is a pyrimidinedione-class anticonvulsant agent used in the management of various seizure types, including grand mal and psychomotor epilepsy. A critical procurement consideration is that primidone is not a simple prodrug; it possesses intrinsic anticonvulsant activity and is metabolized in the liver to two additional active compounds: phenobarbital (PB) and phenylethylmalonamide (PEMA). This three-part activity profile—comprising the parent drug and its two distinct metabolites—differentiates it from direct administration of its better-known metabolite, phenobarbital, and is central to its selection for specific research and formulation applications.

Procurement of phenobarbital as a direct substitute for primidone is inadequate because it fails to replicate the complete pharmacological profile. Primidone itself exerts anticonvulsant effects independent of its metabolites, with a mechanism that differs from phenobarbital's action on GABA receptors and is more akin to that of phenytoin or carbamazepine. Furthermore, the second active metabolite, PEMA, contributes to the overall effect and has been shown to potentiate the anticonvulsant activity of phenobarbital. Therefore, replacing primidone with phenobarbital eliminates the contributions of the parent molecule and PEMA, resulting in a fundamentally different pharmacological intervention.

Distinct Mechanism of Action from its Primary Metabolite, Phenobarbital

Unlike phenobarbital, which primarily enhances GABA-mediated inhibition, primidone's intrinsic activity does not affect postsynaptic GABA or glutamate responses at concentrations up to 50 μg/mL. Its experimental anticonvulsant profile against maximal electroshock-induced seizures is similar to that of phenytoin and carbamazepine, while being ineffective against pentylenetetrazol-induced seizures, a test where phenobarbital is effective. This mechanistic difference makes primidone a specific tool for studying non-GABAergic pathways.

Evidence DimensionMechanism of Action / Anticonvulsant Spectrum
Target Compound DataEffective against maximal electroshock seizures; no effect on GABA/glutamate responses up to 50 μg/mL.
Comparator Or BaselinePhenobarbital: Effective against both maximal electroshock and pentylenetetrazol-induced seizures; enhances postsynaptic GABA receptor activity.
Quantified DifferenceQualitative difference in anticonvulsant spectrum and cellular mechanism.
ConditionsIn vitro mouse neuron cell culture and in vivo animal seizure models.

For researchers investigating seizure pathways not primarily mediated by GABA, primidone offers a distinct mechanistic probe that cannot be replicated by administering phenobarbital.

Differentiated Pharmacokinetic Profile for Controlled Metabolite Exposure

Primidone exhibits a distinct absorption and elimination profile compared to its primary metabolite. The time to peak serum concentration (Tmax) for primidone is approximately 2–4 hours in adults. Its half-life is also significantly shorter, ranging from 7-22 hours, compared to the much longer half-life of its metabolite phenobarbital, which can be 50-160 hours. This difference allows for the study of the parent compound's acute effects before significant accumulation of phenobarbital, which takes 15-29 days to reach steady state.

Evidence DimensionPharmacokinetic Parameters (Adults)
Target Compound DataTmax: 2-4 hours; Half-life: 7-22 hours.
Comparator Or BaselinePhenobarbital (Metabolite): Half-life: 50-160 hours; Time to steady state: 15-29 days.
Quantified DifferencePrimidone has a >2x shorter half-life and reaches peak concentration far more rapidly than phenobarbital reaches steady state.
ConditionsOral administration in adult patients.

This pharmacokinetic separation is critical for formulation development (e.g., controlled release) and for research models requiring acute exposure to primidone with delayed or controlled conversion to phenobarbital.

Defined Low Aqueous Solubility for Formulation and Process Control

Primidone is characterized by its very poor solubility in water, reported as 0.6 mg/mL or 1 part in ~2000 parts water. This contrasts with its metabolite, phenobarbital, which is often formulated as a water-soluble sodium salt for parenteral administration. The low solubility of primidone is a critical parameter for developing specific oral dosage forms, such as sustained-release tablets or solid lipid nanoparticles, where dissolution rate is a key control point for bioavailability. This property necessitates specific processing, such as micronization, to achieve desired dissolution profiles.

Evidence DimensionAqueous Solubility
Target Compound DataVery poorly soluble (0.6 mg/mL).
Comparator Or BaselinePhenobarbital Sodium: Water-soluble.
Quantified DifferenceQualitative difference in solubility class, impacting formulation options.
ConditionsAqueous media.

For formulators, primidone's low solubility is not a drawback but a key design parameter, enabling the development of advanced oral delivery systems that are not feasible with the highly soluble phenobarbital sodium salt.

High-Purity Reference Standard for Therapeutic Drug Monitoring (TDM)

High-purity primidone is essential as an analytical standard for developing and validating chromatographic methods (e.g., HPLC) used in TDM. These assays must accurately quantify the parent drug (primidone) and its active metabolites (phenobarbital, PEMA) simultaneously in patient serum to optimize dosing. Using phenobarbital alone as a standard would make it impossible to calibrate the assay for primidone and PEMA.

Development of Advanced Oral Controlled-Release Formulations

The poor aqueous solubility and distinct pharmacokinetic profile of primidone make it a prime candidate for advanced formulation research. Its properties are leveraged to create sustained-release tablets or nanoparticle-based systems designed to control the dissolution rate and subsequent metabolic conversion, offering a different therapeutic profile than immediate-release phenobarbital.

Investigating Non-GABAergic Anticonvulsant Mechanisms

Given that primidone's intrinsic anticonvulsant activity profile differs from phenobarbital and does not appear to directly modulate GABA receptors, it serves as a specific chemical tool for neuropharmacology research. It can be used in experimental models to probe seizure pathways analogous to those affected by phenytoin, without the immediate, potent GABAergic effects of its primary metabolite.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Primaclone is an odorless white crystalline powder. Slightly bitter taste. No acidic properties. (NTP, 1992)
Solid

Color/Form

Crystals
White crystalline powde

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

218.105527694 Da

Monoisotopic Mass

218.105527694 Da

Heavy Atom Count

16

Taste

Practically tasteless
Slightly bitter taste

LogP

0.91
0.91 (LogP)
log Kow = 0.91
1.6

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

538 to 540 °F (NTP, 1992)
281.5 °C
MP: 281-282 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13AFD7670Q

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (99.5%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Primidone is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Primidone is commonly indicated for the management of grand mal, psychomotor, and focal epileptic seizures. In addition, it has also been studied and utilized as an effective management of essential tremor.
FDA Label
Primidone is a first-generation barbiturate type antiepileptic medication developed to treat seizures, commonly for partial and generalized seizures. Primidone is not currently prescribed as a first choice to treat psychomotor, grand mal, and focal epileptic. This drug can also be utilized in the management of tremors. Since the 1980s, it has been considered a valid alternative to propranolol in treating essential tremors. However, its use for this purpose is not recommended as first-line therapy.

Livertox Summary

Primidone is an aromatic anticonvulsant used to treat complex, partial and generalized seizures. Therapy with primidone can be associated with increases in gamma glutamyltranspeptidase levels, but is not associated with serum aminotransferase elevations, and despite its similarity in structure to phenobarbital and phenytoin, clinically apparent liver injury from primidone has not been reported and must be quite rare if it occurs at all.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; Barbiturates
Anticonvulsants

Therapeutic Uses

Anticonvulsants
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Primidone is included in the database.
Primidone, used alone or concomitantly with other anticonvulsants, is indicated in the control of grand mal, psychomotor, and focal epileptic seizures. It may control grand mal seizures refractory to other anticonvulsant therapy. /Included in US product labeling./
/EXPL THER/ OBJECTIVES: Cerebellar tremor is a disabling sign of multiple sclerosis (MS), and various kinds of treatments have been proposed with different results. Primidone is one of the medications, mostly advised for essential tremor. The aim of our study was to determine the tolerability and efficacy of primidone in reducing severe cerebellar tremor in patients with MS. METHODS: Ten patients with severe cerebellar tremor were enrolled in this study. Primidone started with dose of 31.5 mg and gradually increased up to maximum of 750 mg/d. The severity of tremor was assessed with Activity of Daily Living (ADL), Nine-Hole Peg Test (NHPT), and Fahn Tremor Rating Scale (FTRS) at baseline and 2 follow-up studies after 6 and 12 weeks. RESULTS: All outcome measures including ADL, FTRS, and NHPT of dominant and nondominant hands improved. The mean ADL changed from 51.8 at baseline to 36.8 after 12 weeks. FTRS was 14.8 at baseline, which reduced to 9.5 during this period. These changes were statistically significant. Although the time of the NHPT showed some improvement, it did not reach a statistically significant point after 6 weeks.The drug was well tolerated in all patients, and mild drowsiness reported by the patients disappeared at the end of the study. CONCLUSIONS: Our study showed that primidone is tolerable in MS patients and effectively reduces severe cerebellar tremor in such patients.
For more Therapeutic Uses (Complete) data for Primidone (6 total), please visit the HSDB record page.

Pharmacology

Primidone alters sodium and calcium channel transport, reducing the frequency of nerve firing, which may be responsible for its effect on convulsions and essential tremor.[A35660] Primidone has a wide therapeutic window as doses of 50-1000mg/day were effective.[A35660] Patients should be counselled regarding the risk of status epilepticus with abrupt cessation of primidone.[L11112]
Primidone is an analog of phenobarbital with antiepileptic property. Although the mechanism of action has not been fully elucidated, primidone probably exerts its actions, in a manner similar to phenobarbital, via activation of gamma-aminobutyric acid (GABA)-A receptor/chloride ionophore complex, which leads to prolonged and increased frequency of opening of the chloride channel within the receptor complex. This results in an alteration in the electrical activity of the nerve cell membrane, causing hyperpolarization and prevention of partial and tonic-clonic seizures. In addition, this agent is partially metabolized to phenobarbital and phenylethylmalonamide (PEMA), which may also contribute to its anti-seizure properties.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AA - Barbiturates and derivatives
N03AA03 - Primidone

Mechanism of Action

Primidone and its metabolites, phenobarbital and phenylethylmalonamide (PEMA), are active anticonvulsants. Primidone does not directly interact with GABA-A receptors or chloride channels but phenobarbital does. Primidone alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing, which may be responsible for the primidone’s effect on convulsions and essential tremor.
The melastatin-related transient receptor potential (TRP) channel TRPM3 is a nonselective cation channel expressed in nociceptive neurons and activated by heat. Because TRPM3-deficient mice show inflammatory thermal hyperalgesia, pharmacological inhibition of TRPM3 may exert antinociceptive properties. Fluorometric Ca influx assays and a compound library containing approved or clinically tested drugs were used to identify TRPM3 inhibitors. Biophysical properties of channel inhibition were assessed using electrophysiological methods. The nonsteroidal anti-inflammatory drug diclofenac, the tetracyclic antidepressant maprotiline, and the anticonvulsant primidone were identified as highly efficient TRPM3 blockers with half-maximal inhibition at 0.6 to 6 uM and marked specificity for TRPM3. Most prominently, primidone was biologically active to suppress TRPM3 activation by pregnenolone sulfate (PregS) and heat at concentrations markedly lower than plasma concentrations commonly used in antiepileptic therapy. Primidone blocked PregS-induced Cai influx through TRPM3 by allosteric modulation and reversibly inhibited atypical inwardly rectifying TRPM3 currents induced by coapplication of PregS and clotrimazole. In vivo, analgesic effects of low doses of primidone were demonstrated in mice, applying PregS- and heat-induced pain models, including inflammatory hyperalgesia. Thus, applying the approved drug at concentrations that are lower than those needed to induce anticonvulsive effects offers a shortcut for studying physiological and pathophysiological roles of TRPM3 in vivo.

Vapor Pressure

3.3X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

125-33-7

Absorption Distribution and Excretion

Oral primidone is up to 80% bioavailable with a Tmax if 2-4h. A 500mg oral dose of primidone Reaches a Cmax of 2.7±0.4µg/mL with a Tmax of 0.5-7h. Data regarding the AUC of primidone is not readily available.
Primidone is 72.9-80.6% recovered in urine.
The volume of distribution of primidone is 0.5-0.8L/kg.
Primidone is cleared at a rate of 30mL/min.
Mice were treated with a teratogenic dose of primidone (100 mg/kg) by gastric intubation at three different times during pregnancy, viz. days 6-14, days 12-14 on day 14 only. Blood samples were taken on day 14 at 1, 4, 8 and 24 hr after dosage. Primidone and its metabolites phenylethylmalondiamide (PEMA), and phenobarbitone, were assayed by GLC. There was no accumulation of the parent compound or the metabolites after repeated administration of primidone; each of the substances was cleared from the plasma within 24 hr. The rate of metabolism of primidone increased with prolonged treatment. The peak concentration of the metabolites was higher in the two multiple-dose groups than in the single dose group. The concentration of PEMA exceeded that of primidone between 3-8 hr and then began to decrease in the multiple-dose groups, a similar pattern was established for phenobarbitone also, although the concentrations were lower than those of PEMA.
The placental transfer of primidone and metabolites was investigated in 14 women treated for epilepsy with primidone (and additionally phenytoin, ethosuximide or valproate in 5 women) throughout pregnancy. Primidone, PEMA /phenylethylmalonamide/, phenobarbital, and polar metabolites (p-hydroxyphenobarbital and p-hydroxyphenobarbital glucuronide) were found in similar concentrations in maternal and cord blood at birth.
The pharmacokinetics of primidone (PRM) after oral administration of a single 500 mg dose was studied in 7 patients with acute viral hepatitis and 7 healthy control subjects. The elimination half-life and the apparent clearance of unchanged PRM in the patients were 18.0 +/- 3.1 hr and 42 +/- 14 mL/kg/hr, respectively (mean +/- SD) and did not differ significantly from the values in the controls (half-life 17.0 +/- 2.4 hr; clearance 35 +/- 8 mL/kg/hr). The metabolite phenylethylmalonamide (PEMA) was detected in the serum of all normal subjects within 2-24 hr. By contrast, serum levels of this metabolite were undetectable (less than 2 umol/L) in all but one of the patients. Serum levels of phenobarbital (PB) remained below the limit of detection (less than 2 umol/L) in all subjects. The findings indicate that accumulation of PRM with its attendant toxicity is unlikely to occur in epileptic patients who develop acute viral hepatitis, despite evidence that the metabolism of the drug is affected by this condition. The possibility of impaired conversion to PB and its implications are discussed.
Primidone is slowly absorbed after oral administration in the dog, with peak levels occurring 2-4 hours after dosing.
For more Absorption, Distribution and Excretion (Complete) data for Primidone (11 total), please visit the HSDB record page.

Metabolism Metabolites

Primidone is metabolized to phenobarbitol and phenylethylmalonamide (PEMA). This metabolism is largely mediated by CYP2C9, CYP2C19, and CYP2E1.
Physiologically based pharmacokinetic modeling of the parent chemical primidone and its two metabolites phenobarbital and phenylethylmalonamide (PEMA) was applied to investigate the differences of primidone metabolism among humans, rats, and mice. The model simulated previously published pharmacokinetic data of the parent chemical and its metabolites in plasma and brain tissues from separate studies of the three species. Metabolism of primidone and its metabolites varied widely among a sample of three human subjects from two separate studies. Estimated primidone metabolism, as expressed by the maximal velocity Vmax, ranged from 0 to 0.24 mg/kg/min for the production of phenobarbital and from 0.003 to 0.02 mg/kg/min for the production of PEMA among three human subjects. Further model simulations indicated that rats were more efficient at producing and clearing phenobarbital and PEMA than mice. However, the overall metabolism profile of primidone and its metabolites in mice indicated that mice were at higher risk of toxicity owing to higher residence of phenobarbital in their tissues and owing to the carcinogenic potential of phenobarbital as illustrated in long-term bioassays. ...
The placental transfer of primidone and metabolites was investigated in 14 women treated for epilepsy with primidone (and additionally phenytoin, ethosuximide or valproate in 5 women) throughout pregnancy. Primidone, PEMA /phenylethylmalonamide/, phenobarbital, and polar metabolites (p-hydroxyphenobarbital and p-hydroxyphenobarbital glucuronide) were found in similar concentrations in maternal and cord blood at birth.
The pharmacokinetics and metabolism of primidone at steady-state were studied in 10 elderly patients aged 70-81 years and eight control subjects aged 18-26 years. Primidone half-lives and clearance values (mean +/- s.d.) were similar in the elderly and in the young (12.1 +/- 4.6 vs 14.7 +/- 3.5 hr and 34.8 +/- 9.0 vs 33.2 +/- 7.2 mL/kg/hr respectively. The serum concentrations of the metabolites phenylethylmalonamide (PEMA) and phenobarbitone relative to those of parent drug were higher in the elderly than in the young, the difference being significant (P less than 0.01) in the case of PEMA. The renal clearances of primidone, phenobarbitone and PEMA were moderately decreased in the elderly but this reduction was statistically significant only for PEMA. Elderly patients excreted a reduced proportion of unchanged primidone and an increased proportion of PEMA in urine. Ageing is associated with a greater accumulation of PEMA, which is unlikely to have a major clinical significance.
Although phenobarbital was not detected after administration of single doses of primidone, long-term administration of primidone (at various doses) in 46 epilepsy patients showed serum accumulation of phenobarbital, and PEMA /phenylethylmalonamide/. Although there was significant inter-individual variability, concentrations of the two metabolites showed correlation with those of the parent drug, and concentrations of phenobarbital were consistently higher than those of PEMA. Two of the subjects had been on a daily dose of primidone (750 mg in divided doses) for more than 3 years. After a single dose of 750 mg in this study, peak serum concentrations of primidone were achieved rapidly (by 0.5 hour), and declined slowly (half-lives, 5.3 and 7.0 hours). In both subjects, peak concentrations of metabolites, PEMA (12 and 10 ug/mL) and phenobarbital (33 and 11 ug/mL), remained relatively constant. In the cerebrospinal fluid, binding to protein by PEMA and by primidone was negligible, and approximately 60% by phenobarbital.
For more Metabolism/Metabolites (Complete) data for Primidone (9 total), please visit the HSDB record page.

Wikipedia

Primidone

FDA Medication Guides

MYSOLINE
PRIMIDONE
TABLET;ORAL
VALEANT
06/10/2020

Drug Warnings

Primidone is contraindicated in: 1) patients with porphyria and 2) patients who are hypersensitive to phenobarbital
The abrupt withdrawal of antiepileptic medication may precipitate status epilepticus. The therapeutic efficacy of a dosage regimen takes several weeks before it can be assessed.
Antiepileptic drugs (AEDs), including primidone, increase the risk of suicidal thoughts or behavior in patients taking these drugs for any indication. Patients treated with any AED for any indication should be monitored for the emergence or worsening of depression, suicidal thoughts or behavior, and/or any unusual changes in mood or behavior.
The most frequently occurring early side effects are ataxia and vertigo. These tend to disappear with continued therapy, or with reduction of initial dosage. Occasionally, the following have been reported: nausea, anorexia, vomiting, fatigue, hyperirritability, emotional disturbances, sexual impotency, diplopia, nystagmus, drowsiness, and morbilliform skin eruptions. Granulocytopenia, agranulocytosis, and red-cell hypoplasia and aplasia, have been reported rarely. These and, occasionally, other persistent or severe side effects may necessitate withdrawal of the drug. Megaloblastic anemia may occur as a rare idiosyncrasy to primidone and to other anticonvulsants. The anemia responds to folic acid without necessity of discontinuing medication.
For more Drug Warnings (Complete) data for Primidone (12 total), please visit the HSDB record page.

Biological Half Life

The half life of primidone is 7-22h in adults, 5-11h in children, and 8-80h in newborns.
The pharmacokinetics and metabolism of primidone at steady-state were studied in 10 elderly patients aged 70-81 years and eight control subjects aged 18-26 years. Primidone half-lives and clearance values (mean +/- s.d.) were similar in the elderly and in the young (12.1 +/- 4.6 vs 14.7 +/- 3.5 hr and 34.8 +/- 9.0 vs 33.2 +/- 7.2 mL/kg/hr respectively. ...
In a ... study in eight epileptic patients (aged 18-26 years) receiving long-term treatment with primidone (mean daily dose, 422 +/- 115 mg per day), the half-life for primidone was 14.7 +/- 3.5 hours.
The pharmacokinetics of primidone (PRM) after oral administration of a single 500 mg dose was studied in 7 patients with acute viral hepatitis and 7 healthy control subjects. The elimination half-life and the apparent clearance of unchanged PRM in the patients were 18.0 +/- 3.1 hr and 42 +/- 14 mL/kg/hr, respectively (mean +/- SD) and did not differ significantly from the values in the controls (half-life 17.0 +/- 2.4 hr; clearance 35 +/- 8 mL/kg/hr). ...
Serum half lives of primidone, PEMA /phenylethamalonamide/, and phenobarbital have been reported to be 1.85 hr, 7.1 hr, and 41 hr, respectively.
For more Biological Half-Life (Complete) data for Primidone (6 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

A solution of ethylphenylmalonamide (I) in a large molecular excess of formamide (II) is refluxed for 2 hr. The cyclization may be viewed as being brought about by a Cannizzaro type of disproportionation of II followed by a deammoniation and a dehydration between I and the highly reactive methanolamine resulting from the disproportionation.
Prepared by electrolytic production of phenobarbital or by catalytic desulfuration of the corresponding 2-thiobarbituric acid: Boon et al., United Kingdom patent 666027 (1952 to I.C.I.) ... .
Primidone is obtained by reductive desulfurization of 2-thiophenobarbital with Raney nickel or zinc and formic acid, or by ring closure of ethylphenylmalonamide with formamide or formic acid.

Analytic Laboratory Methods

AOAC Method 986.36. Primidone in Drug Tablets. Liquid Chromatographic Tablets.

Clinical Laboratory Methods

HPLC determination in urine.
Comparison of determination of primidone by enzyme multiplied immunoassay technique and GLC method for plasma is reported. Suggestion is provided in order to avoid major discrepancy in results observed from "bottom of the bottle" for the immunoassay reagent.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Keep container tightly closed in a dry and well-ventilated place.
Primidone tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably at 15-30 °C.

Interactions

When acetaminophen in therapeutic doses is used concurrently in patients receiving chronic primidone therapy, its effects may be decreased because of increased metabolism resulting from induction of hepatic microsomal enzymes by the phenobarbital metabolite; also, risk of hepatotoxicity with single toxic doses or prolonged use of acetaminophen may be increased in chronic alcoholics or in patients regularly using hepatic-enzyme inducing agents.
Concurrent use of adrenocorticoids, glucocorticoid and mineralocorticoid; coumarin- or indandione-derivative anticoagulants; tricyclic antidepressants; chloramphenicol; oral estrogen-containing contraceptives; corticotropin (ACTH); cyclosporine; dacarbazine; digitalis glycosides, with possible exception of digoxin; disopyramide; doxycycline; levothyroxine; metronidazole; mexiletine; or quinidine with primidone may decrease the effects of these medications because of increased metabolism resulting from induction of hepatic microsomal enzymes by the barbiturate metabolite. Dosage increases may be necessary during and after primidone therapy. Use of nonhormonal method of birth control or a progestin-only oral contraceptive may be necessary during primidone therapy. Also, concurrent use of tricyclic antidepressants with primidone may enhance CNS depression, lower convulsive threshold, and decrease the effects of primidone; dosage adjustments may be necessary to control seizures.
Concurrent use of alcohol or CNS depression-producing medications may potentiate the CNS and respiratory depressant effects of either these medications or primidone; dosage adjustment of primidone may be necessary.
Concurrent use of amphetamines may cause a delay in the intestinal absorption of the phenobarbital metabolite.
For more Interactions (Complete) data for Primidone (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Commercially available primidone tablets have expiration dates of 2 years following the date of manufacture.
Stable; finished product has shelf-life of 5 years.

Dates

Last modified: 08-15-2023

Beneficial effects of primidone in Niemann-Pick disease type C (NPC)-model cells and mice: Reduction of unesterified cholesterol levels in cells and extension of lifespan in mice

Hitomi Ashikawa, Hinako Mogi, Takuya Honda, Hiroyuki Nakamura, Toshihiko Murayama
PMID: 33503462   DOI: 10.1016/j.ejphar.2021.173907

Abstract

Niemann-Pick disease type C (NPC) is caused by a loss of function of either NPC1 or NPC2 protein, resulting in the accumulation of unesterified, free-cholesterol (free-C) in cells/tissues and thus leading to cell/tissue damage. In the brain of patients/animals with NPC, as a consequence of the accumulation of free-C in late endosomes/lysosomes (LE/LY) in cells, multiple lipids including complex sphingolipids are accumulated, and almost all patients/animals ultimately develop progressive/fatal neurodegeneration. Several reagents that are considered to act in the brain show beneficial effects on NPC-model animals. In the present study, we investigated the effects of antiepileptic drugs, such as primidone and valproic acid, on the accumulation of free-C in NPC1-null CHO cells and NPC1* fibroblasts, human fibroblasts established from a patient with NPC1 mutation. Like valproic acid, treatment with primidone reduced free-C levels in LE/LY in NPC1-null/mutant cells. Down-regulation of cholesterol ester levels in NPC1-null cells and up-regulation of HMG-CoA reductase and low-density lipoprotein receptor mRNA levels in NPC1* cells were partially recovered by primidone treatment. Thus, primidone was suggested to enhance free-C trafficking from LE/LY to endoplasmic reticulum in NPC1-null/mutant cells. In NPC1-null mice, oral application of primidone (100 mg/kg/day) extended lifespan by approximately 5 days, although the first days showing ataxia, a typical symptom of neuromotor dysfunction, were not affected. Our findings suggest the potential of primidone for the treatment of NPC.


TRPM3 channel activation inhibits contraction of the isolated human ureter via CGRP released from sensory nerves

Jiaxin Liu, Mengmeng Zhao, Zhenghao Chen, Yang Xu, Liqiang Guo, Shaoyong Wang, Yan Li, Benkang Shi, Xiulin Zhang, Xiao-Dong Jin
PMID: 33417951   DOI: 10.1016/j.lfs.2020.118967

Abstract

Sensory nerve activation modulates ureteral contractility by releasing neuropeptides including CGRP and neurokinin A (NKA). TRPM3 is a recently discovered thermosensitive channel expressed in nociceptive sensory neurons, and plays a key role in heat nociception and chronic pain. The aim of this study is to examine the role of TRPM3 activation in human ureter motility.
Human proximal ureters were obtained from fourteen patients undergoing nephrectomy. Spontaneous or NKA-evoked contractions of longitudinal ureter strips were recorded in an organ bath. Ureteral TRPM3 expression was examined by immunofluorescence.
Spontaneous contractions were observed in 60% of examined strips. TRPM3 activation using pregnenolone sulphate (PS) or CIM0216 (specific TRPM3 agonists) dose-dependently reduced the frequency of spontaneous and NKA-evoked contractions, with IC50s of 241.7 μM and 4.4 μM, respectively. The inhibitory actions of TRPM3 agonists were mimicked by CGRP (10 to 100 nM) or a cAMP analogue (8-Br-cAMP; 1 mM). The inhibitory actions of TRPM3 agonists (300 μM PS or 30 μM CIM0216) were blocked by pretreatment with primidone (TRPM3 antagonist; 30 μM), tetrodotoxin (sodium channel blocker; 1 μM), olcegepant (CGRP receptor antagonist; 10 μM), or H89 (non-specific PKA inhibitor; 30 μM). TRPM3 was co-expressed with CGRP in nerves in the sub-urothelial and intermuscular regions of the ureter.
TRPM3 channels expressed on sensory terminals of the human ureter involve in inhibitory sensory neurotransmission and modulate ureter motility via the CGRP-cAMP-PKA signal pathway. Targeting TRPM3 may be a pharmacological strategy for promoting the ureter stone passage.


Ischemic stroke due to possible interaction of rivaroxaban with primidone in a patient with atrial fibrillation

María Sáez-Torres de Vicente, Pablo Martínez Puig, Luisa Valverde Toresano
PMID: 32248996   DOI: 10.1016/j.medcli.2019.12.024

Abstract




Therapeutic drug monitoring of anti-epileptic drugs - a clinical verification of volumetric absorptive micro sampling

Thierry P I J M Canisius, J W P Hans Soons, Pauline Verschuure, Emmeke A Wammes-van der Heijden, Rob P W Rouhl, H J Marian Majoie
PMID: 32045349   DOI: 10.1515/cclm-2019-0784

Abstract

Background Therapeutic drug monitoring (TDM) of antiepileptic drugs (AEDs) can serve as a valuable tool in optimising and individualising epilepsy treatment, especially in vulnerable groups such as pregnant women, the elderly and children. Unfortunately, TDM is often performed suboptimally due to limitations in blood collection. Therefore, we investigated volumetric absorptive micro sampling (VAMS) - a new home-sampling technique. We aimed to evaluate VAMS to determine and quantify the different AEDs and concentrations of 16 different AEDs in whole blood collected by VAMS. Methods Patient blood samples (n = 138) were collected via venepunctures at the Academic Centre for Epileptology Kempenhaeghe. AED concentrations were determined, and these concentrations were used to compare the VAMS method (whole blood) with the conventional method (serum). In addition, the recovery was examined as well as the impact of haematocrit. Finally, AED-spiked blood was used to test the stability of the AEDs inside the micro-sampler devices over a period of time and whether temperature had an effect on the stability. Results VAMS allows for an accurate detection of 16 different AEDs within 2 days after sampling. Deviation in recovery was less than 10% and high correlations were found between VAMS and conventional sampling. Moreover, haematocrit does not have an effect with values between 0.3 and 0.5 (L/L). Finally, although storage temperature of VAMS does affect some AEDs, most are unaffected. Conclusions VAMS enables an accurate detection of a wide variety of AEDs within 2 days after sampling.


Impact of DOM source and character on the degradation of primidone by UV/chlorine: Reaction kinetics and disinfection by-product formation

Yuru Wang, Marie Couet, Leonardo Gutierrez, Sébastien Allard, Jean-Philippe Croué
PMID: 31962269   DOI: 10.1016/j.watres.2019.115463

Abstract

The presence of Dissolved Organic Matter (DOM) can exert a strong influence on the effectiveness of the UV/chlorine process. This study examined the impact of five DOM isolates with different characteristics on the degradation kinetics of model contaminant primidone (PM) during UV/chlorine treatment. The formation of Disinfection By-Products (DBPs) from DOM after 15-min UV/chlorine treatment followed by 24 h chlorination was investigated and compared with chlorination alone. The use of chemical probes and radical scavengers revealed that
OH and ClO• were the main radical species responsible for the loss of PM at acidic and alkaline conditions, respectively. All tested DOM isolates significantly inhibited the decay of PM. A strong negative correlation (>0.93) was observed between the decay rate constants of PM and SUVA of DOM isolates, except for EfOM isolate, which induced the strongest inhibitory effect due to its higher abundance in sulfur-containing functional groups (i.e., sink of
OH/Cl
radicals). Compared with chlorination, the formation of Adsorbable Organic Chlorine (AOCl) and Trichloromethane (TCM) during the UV/Chlorine process was enhanced and hindered for low SUVA isolates and high SUVA DOM, respectively. However, Dichloroacetonitrile (DCAN) formation was generally lower for all isolates except for Ribou Reservoir DOM at pH 8.4 because of its high reactive nitrogenous DBP precursors at caustic conditions. However, when normalized to the chlorine consumed, the UV/Chlorine process always led to a lower DBPs formation compared with chlorination alone.


Treatment of essential tremor: current status

Soumya Sharma, Sanjay Pandey
PMID: 31575730   DOI: 10.1136/postgradmedj-2019-136647

Abstract

Essential tremor is the most common cause of tremor involving upper limbs, head and voice. The first line of treatment for limb tremor is pharmacotherapy with propranolol or primidone. However, these two drugs reduce the tremor severity by only half. In medication refractory and functionally disabling tremor, alternative forms of therapy need to be considered. Botulinum toxin injections are likely efficacious for limb, voice and head tremor but are associated with side effects. Surgical interventions include deep brain stimulation; magnetic resonance-guided focused ultrasound and thalamotomy for unilateral and deep brain stimulation for bilateral procedures. Recent consensus classification for essential tremor has included a new subgroup, 'Essential tremor plus', who have associated subtle neurological 'soft signs', such as dystonic posturing of limbs and may require a different treatment approach. In this review, we have addressed the current management of essential tremor with regard to different anatomical locations of tremor as well as different modalities of treatment.


Dupuytren, Ledderhose, and Peyronie Diseases After Primidone Use For Essential Tremor

Luiz Felipe R Vasconcellos, Daniel Nassif, Mariana Spitz
PMID: 31478998   DOI: 10.1097/NRL.0000000000000240

Abstract

Dupuytren, Ledderhose, and Peyronie diseases are chronic fibrotic conditions related to progressive fibrosis of the palmar fascia, plantar fascia, and tunica albuginea, respectively. These conditions have been associated with antiepileptic drug use, mainly phenobarbital and primidone.
A 71-year-old man developed simultaneous Dupuytren, Ledderhose, and Peyronie diseases after primidone use for essential tremor.
There are a few reports associating barbiturate use to connective tissue disorders, and some suggest that drug withdrawal may result in a better prognosis. Therefore, physicians must be aware of such adverse events when caring for patients on long-term barbiturate use.


Assessing the contribution of hydroxylation species in the photochemical transformation of primidone (pharmaceutical)

Yingjie Liu, Shuwen Yan, Lushi Lian, Jianzhong Ma, Huaxi Zhou, Weihua Song
PMID: 31450049   DOI: 10.1016/j.scitotenv.2019.133826

Abstract

Pharmaceutical and personal care products (PPCPs) are a group of emerging contaminants that have frequently been detected in aqueous environments. Phototransformation driven by solar irradiation is one of the most important natural processes for the elimination of PPCPs. In this study, primidone (PMD) was chosen as a model "photorefractory" compound. A series of experiments were conducted to assess if reactive intermediates (RIs), such as hydroxyl radical (HO), singlet oxygen (
O
), and triplet states of dissolved organic matter (
DOM
), inhibited or enhanced the photochemical transformation of PMD under simulated solar irradiation. The results indicate that HO plays a key role in the photodegradation of PMD and that dissolved oxygen can affect the degradation rate of PMD by promoting HO formation. Our results demonstrated that PMD can not only react with free HO (HO
) but also react with lower-energy hydroxylation agents (HO
). The contributions of HO
and HO
to PMD degradation in various dissolved organic matter (DOM) solutions were estimated by a methane-quenching experiment. The results indicated that the HO
species were important in the photodegradation of "photorefractory" compounds. The bimolecular reaction rate constant of the reaction of free HO with PMD was measured as (5.21 ± 0.02) × 10
M
s
by using electron pulse radiolysis. Furthermore, PMD was used as a probe to estimate the steady-state concentration of HO
in various DOM solutions. Using the multivariate statistical strategies of orthogonal projection to latent structures discriminant analysis (OPLS-DA) and hierarchical clustering, 28 photochemical transformation products (TPs) of PMD were successfully identified from the DOM matrix.


Primidone blocks RIPK1-driven cell death and inflammation

Theresa Riebeling, Kunzah Jamal, Rebecca Wilson, Benedikt Kolbrink, Friedrich Alexander von Samson-Himmelstjerna, Caroline Moerke, Laura Ramos Garcia, Eileen Dahlke, Friederike Michels, Fred Lühder, Domagoj Schunk, Philipp Doldi, Bartosz Tyczynski, Andreas Kribben, Charlotte Flüh, Franziska Theilig, Ulrich Kunzendorf, Pascal Meier, Stefan Krautwald
PMID: 33273695   DOI: 10.1038/s41418-020-00690-y

Abstract

The receptor-interacting serine/threonine protein kinase 1 (RIPK1) is a key mediator of regulated cell death and inflammation. Recent studies suggest that RIPK1 inhibition would fundamentally improve the therapy of RIPK1-dependent organ damage in stroke, myocardial infarction, kidney failure, and systemic inflammatory response syndrome. Additionally, it could ameliorate or prevent multi-organ failure induced by cytokine release in the context of hyperinflammation, as seen in COVID-19 patients. Therefore, we searched for a RIPK1 inhibitor and present the aromatic antiepileptic and FDA-approved drug primidone (Liskantin®) as a potent inhibitor of RIPK1 activation in vitro and in a murine model of TNFα-induced shock, which mimics the hyperinflammatory state of cytokine release syndrome. Furthermore, we detected for the first time RIPK1 activation in the respiratory tract epithelium of hospitalized patients who tested positive for SARS-CoV-2 infection. Our data provide a strong rationale for evaluating the drug primidone in conditions of hyperinflammation in humans.


Current and Future Neuropharmacological Options for the Treatment of Essential Tremor

Hortensia Alonso-Navarro, Elena García-Martín, José A G Agúndez, Félix J Jiménez-Jiménez
PMID: 31976837   DOI: 10.2174/1570159X18666200124145743

Abstract

Essential Tremor (ET) is likely the most frequent movement disorder. In this review, we have summarized the current pharmacological options for the treatment of this disorder and discussed several future options derived from drugs tested in experimental models of ET or from neuropathological data.
A literature search was performed on the pharmacology of essential tremors using PubMed Database from 1966 to July 31, 2019.
To date, the beta-blocker propranolol and the antiepileptic drug primidone are the drugs that have shown higher efficacy in the treatment of ET. Other drugs tested in ET patients have shown different degrees of efficacy or have not been useful.
Injections of botulinum toxin A could be useful in the treatment of some patients with ET refractory to pharmacotherapy. According to recent neurochemical data, drugs acting on the extrasynaptic GABAA receptors, the glutamatergic system or LINGO-1 could be interesting therapeutic options in the future.


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